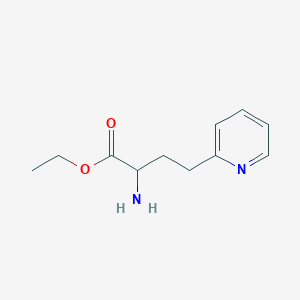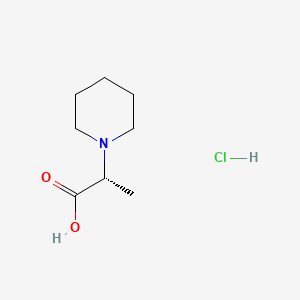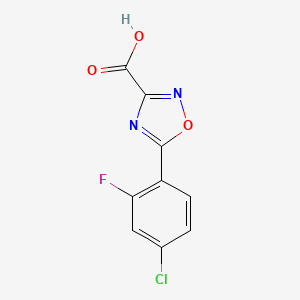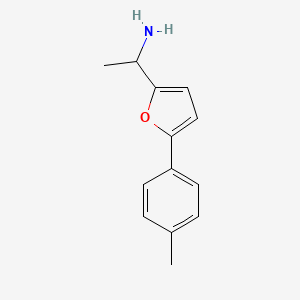
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H14ClNO2S. It is a derivative of amine, characterized by the presence of a methanesulfonyl group attached to a propyl chain, which is further linked to a methylamine group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. One common method involves the use of methylamine as the amine source. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved .
Scientific Research Applications
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simple primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Methanesulfonyl Chloride: A sulfonyl chloride with the formula CH3SO2Cl .
Uniqueness
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is unique due to the presence of both a methanesulfonyl group and a methylamine group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to modify proteins and enzymes also distinguishes it from simpler amines and sulfonyl compounds .
Properties
Molecular Formula |
C5H14ClNO2S |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
N-methyl-2-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(4-6-2)9(3,7)8;/h5-6H,4H2,1-3H3;1H |
InChI Key |
QLGDGZBVTPEGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)S(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)





![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)



![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)
